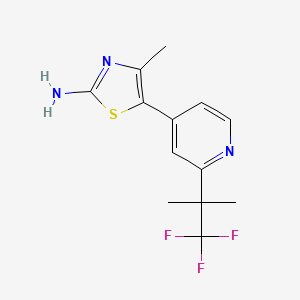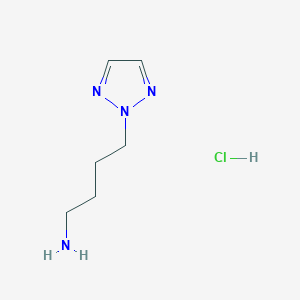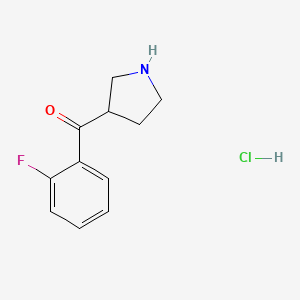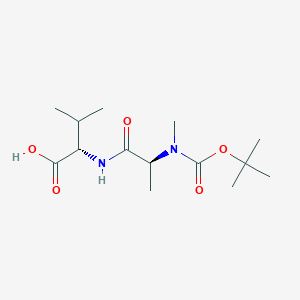
(S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid
説明
科学的研究の応用
Renin Inhibitors and Peptide Design
- Renin Inhibition : A study described the synthesis of a highly stereoselective compound closely related to (S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid, which proved useful as an intermediate for the preparation of renin inhibitory peptides. These peptides, containing a dipeptide isostere, act as potent inhibitors of human plasma renin (Thaisrivongs et al., 1987).
Ehrlich Pathway in Fermented Foods
- Analysis of Enantiomeric Distribution : A study on the Ehrlich pathway, which involves the conversion of amino acids into alcohols and acids in fermented foods, discusses compounds like 2-methylbutanoic acid. This research can provide insights into the understanding of similar compounds and their roles in biochemical processes (Matheis et al., 2016).
Structural Analysis in Crystallography
- Polymorphism in Crystal Structure : A study focused on N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, a compound related to the subject chemical, demonstrated polymorphism in its crystal structure, offering valuable insights into the molecular conformation of similar compounds (Gebreslasie, Jacobsen, & Görbitz, 2011).
Enzymatic Reduction in Organic Synthesis
- Baker's Yeast Reduction : Research involving the baker's yeast reduction of N-protected methyl amino acid derivatives, including compounds with tert-butoxycarbonyl groups, shows the utility of biological systems in synthesizing complex organic molecules. This can shed light on the potential biotechnological applications of this compound (Hashiguchi et al., 1992).
Synthesis and Application in Peptide-Mimetic Drugs
- Synthesis of Chiral Building Blocks : A study on the scalable synthesis of chiral building blocks for peptide-mimetic HIV protease inhibitors includes detailed methods relevant to the synthesis and application of similar compounds, highlighting their potential in drug development (Ikunaka, Matsumoto, & Nishimoto, 2002).
Methodological Advances in Chemistry
- Tert-Butoxycarbonylation Methods : Research on the N-tert-butoxycarbonylation of amines using heterogeneous and recyclable catalysts presents advanced methodologies that could be applied to the synthesis and manipulation of this compound (Heydari et al., 2007).
作用機序
- However, we can explore potential targets based on its structural features. The compound contains an N-tert-butoxycarbonyl (N-Boc) group, which is commonly used for temporary protection of amino groups during organic synthesis . This suggests that the compound may interact with amino acids or proteins.
- The Boc group can be selectively removed using mild deprotection methods. For instance, oxalyl chloride in methanol has been shown to selectively deprotect N-Boc groups from various substrates, including aliphatic, aromatic, and heterocyclic compounds .
Target of Action
Mode of Action
特性
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-8(2)10(12(18)19)15-11(17)9(3)16(7)13(20)21-14(4,5)6/h8-10H,1-7H3,(H,15,17)(H,18,19)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJPZVUZNHOPMZ-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



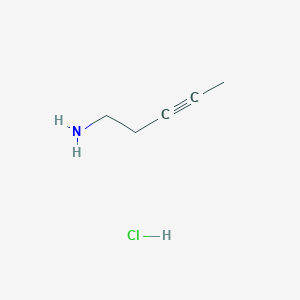
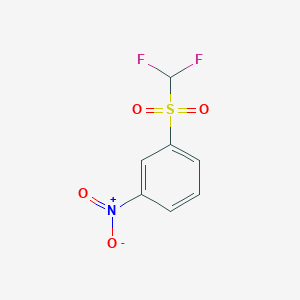
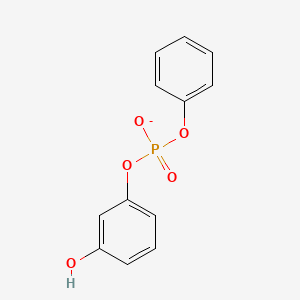
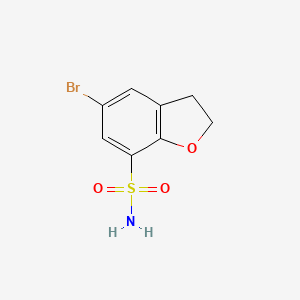

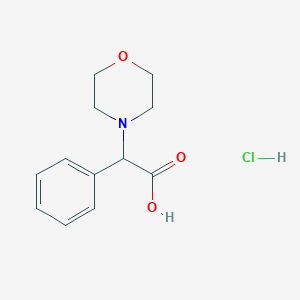
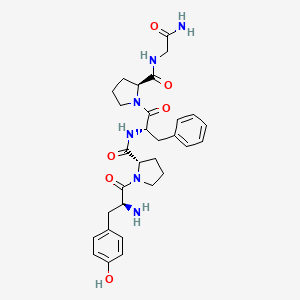
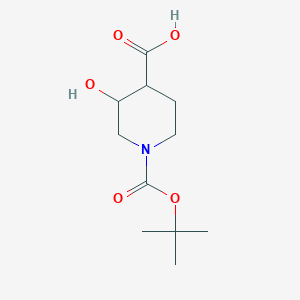
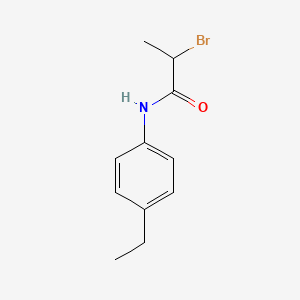
![tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B1445734.png)
